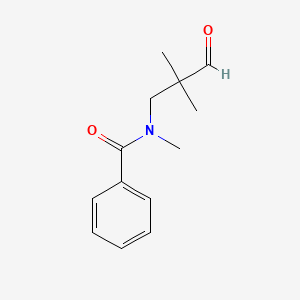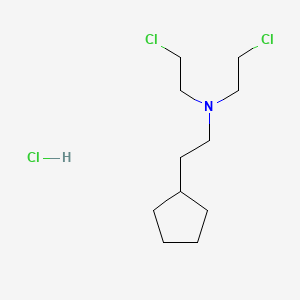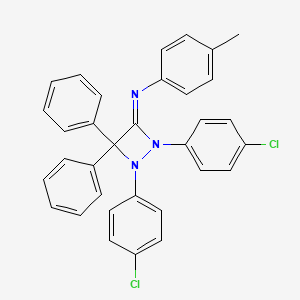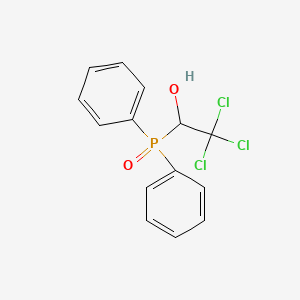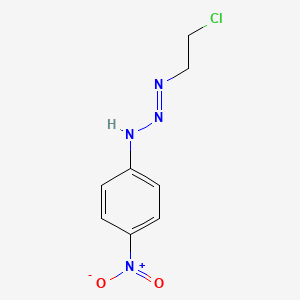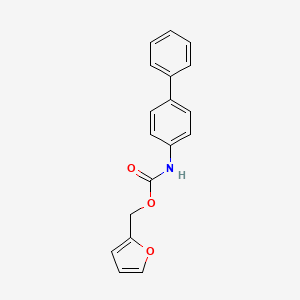
N-(indol-3-ylacetoxy)succinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(indol-3-ylacetoxy)succinimide is a chemical compound that features an indole ring attached to a succinimide moiety through an acetoxy linker.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(indol-3-ylacetoxy)succinimide typically involves the reaction of indole-3-acetic acid with succinimide in the presence of a coupling agent. One common method includes the use of dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the ester bond between the indole-3-acetic acid and succinimide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-(indol-3-ylacetoxy)succinimide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can target the carbonyl groups in the succinimide moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives .
Applications De Recherche Scientifique
N-(indol-3-ylacetoxy)succinimide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates
Mécanisme D'action
The mechanism of action of N-(indol-3-ylacetoxy)succinimide involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, influencing biological pathways. The succinimide moiety may also play a role in the compound’s activity by stabilizing the molecule and facilitating its binding to targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(indol-3-ylacetyl)amino acids: These compounds have similar structures but differ in the nature of the linker and the attached groups.
Indole-3-carboxamides: These compounds share the indole ring but have different functional groups attached to the indole.
Uniqueness
N-(indol-3-ylacetoxy)succinimide is unique due to its specific combination of the indole ring and succinimide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C14H12N2O4 |
|---|---|
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C14H12N2O4/c17-12-5-6-13(18)16(12)20-14(19)7-9-8-15-11-4-2-1-3-10(9)11/h1-4,8,15H,5-7H2 |
Clé InChI |
ACWBSFVNLCKHNM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CC2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


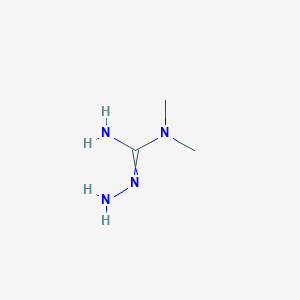
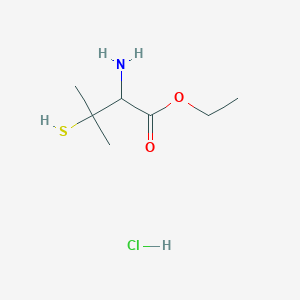


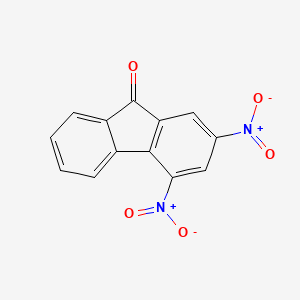
![ethyl 4-[acetyl-(4-amino-3-oxobutyl)amino]benzoate;2,4,6-trinitrophenol](/img/structure/B14001254.png)

![4-Thiazolecarboxamide,2-[2-(benzoylamino)ethyl]-](/img/structure/B14001268.png)
